Vicinal 2,3-Diaza (N–N) Scaffold Topology vs. 1,9- and 3,9-Diaza[5.5]undecane Cores: Hydrogen Bond Acceptor Count and Polar Surface Area
The target compound features a vicinal 2,3-diaza arrangement (adjacent N–N bond) forming a cyclic hydrazone-like system, which yields 3 hydrogen bond acceptor sites (two N atoms of the diaza group plus the C4 carbonyl oxygen) and 2 hydrogen bond donors (C5 hydroxyl and the tautomerizable N–H of the hydrazone). This contrasts with the separated 1,9-diazaspiro[5.5]undecane core, which presents only 2 H-bond acceptor sites (two isolated tertiary amine nitrogens) and zero H-bond donors in the unsubstituted parent [1]. The difference has direct consequences for target recognition: the 1,9-diazaspiro[5.5]undecane scaffold engages the ATP-binding site of protein kinases primarily through the purine-linked N9 atom, whereas the 2,3-diaza scaffold, with its contiguous N–N bond, emulates the hydrazone pharmacophore found in certain monoamine oxidase and pyridazinone-based inhibitors [2].
| Evidence Dimension | Hydrogen bond acceptor count and scaffold H-bond topology |
|---|---|
| Target Compound Data | 3 H-bond acceptors (N2, N3, C4=O); 2 H-bond donors (C5–OH, N–H tautomer); contiguous N–N bond in a 2,3-diazaspiro[5.5]undec-1-en-4-one framework |
| Comparator Or Baseline | 1,9-Diazaspiro[5.5]undecane: 2 H-bond acceptors (two tertiary amine N atoms); 0 H-bond donors in parent. 3,9-Diazaspiro[5.5]undecane: 2 H-bond acceptors (two tertiary amine N atoms); 0 H-bond donors in parent. |
| Quantified Difference | +1 H-bond acceptor and +2 H-bond donors vs. 1,9- and 3,9-diaza parents; N–N bond adjacency creates a hydrazone-type tautomeric system absent in the comparators. |
| Conditions | Structural comparison based on computed 2D structures and published crystallographic data of related diazaspiro systems (PDB: 3ZO2, 3ZO3); no head-to-head biochemical assay available in the public domain at this time. |
Why This Matters
The higher H-bond donor/acceptor count and contiguous N–N bond directly impact molecular recognition in target binding, meaning SAR derived from 1,9- or 3,9-diazaspiro series cannot be extrapolated to this 2,3-diaza scaffold.
- [1] PDB entry 3ZO2. The Synthesis and Evaluation of Diazaspirocyclic Protein Kinase Inhibitors. 6-(2,9-Diazaspiro[5.5]undecan-9-yl)-9H-purine bound to cAMP-dependent protein kinase. DOI: 10.2210/pdb3ZO2/pdb. View Source
- [2] Kun N. et al. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. J. Med. Chem. 2013 (associated with PDB 3ZO2, 3ZO3). Describes 1,9-diazaspiro[5.5]undecane as kinase hinge-binding scaffold. View Source
